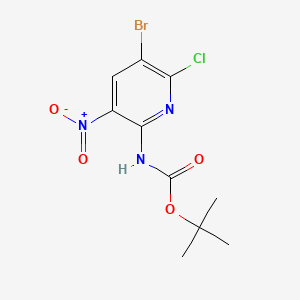
tert-Butyl (5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12BrClN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a halogenated pyridine derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 5-bromo-6-chloro-3-nitropyridine, and a suitable base such as cesium carbonate. The reaction is often catalyzed by palladium complexes and conducted in solvents like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) in the pyridine ring can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the halogen atoms.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Various oxidized forms of the compound, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may be used in the development of new biochemical assays or as a probe to investigate specific biological pathways.
Medicine: In medicinal chemistry, tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-Butyl (5-nitropyridin-3-yl)carbamate
- tert-Butyl (6-chloropyridin-2-yl)carbamate
Comparison: tert-Butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate is unique due to the presence of both bromine and chlorine atoms in the pyridine ring, along with a nitro group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it different from other similar compounds. The presence of multiple halogen atoms and a nitro group can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C10H11BrClN3O4 |
|---|---|
Molecular Weight |
352.57 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H11BrClN3O4/c1-10(2,3)19-9(16)14-8-6(15(17)18)4-5(11)7(12)13-8/h4H,1-3H3,(H,13,14,16) |
InChI Key |
FCHDWLVLLPNTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)
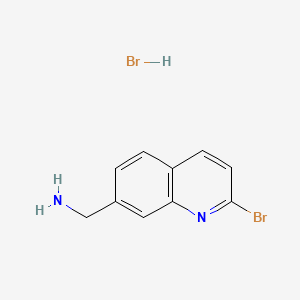
![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
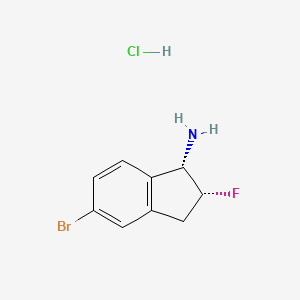
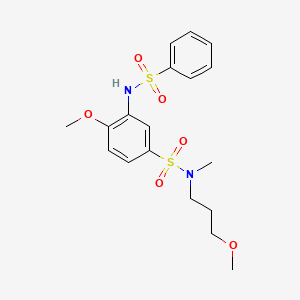
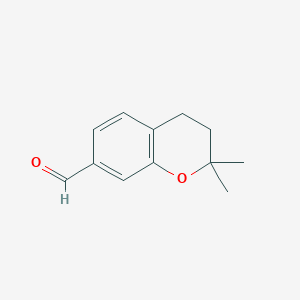
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)
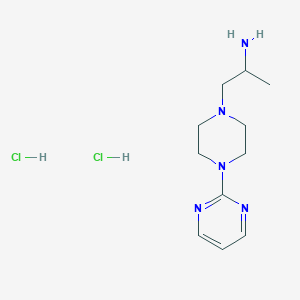
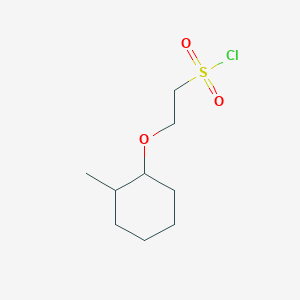
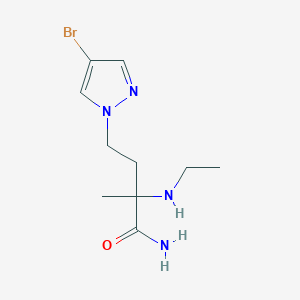
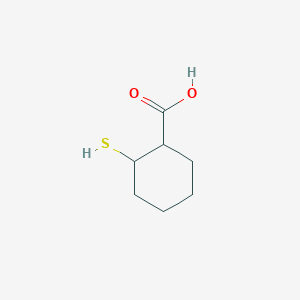
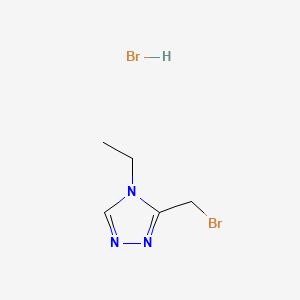
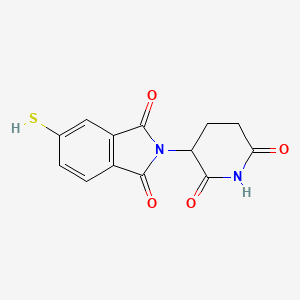
amine dihydrochloride](/img/structure/B15302997.png)
